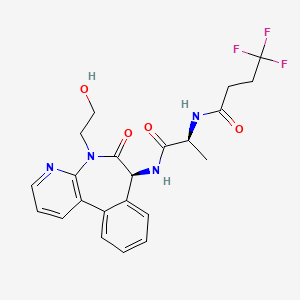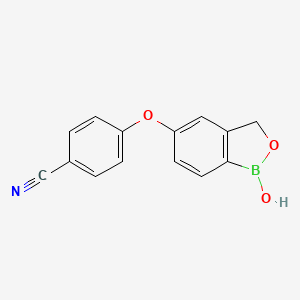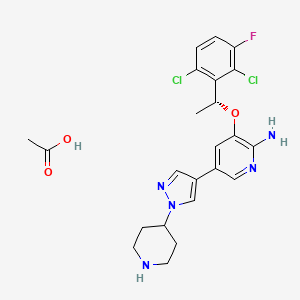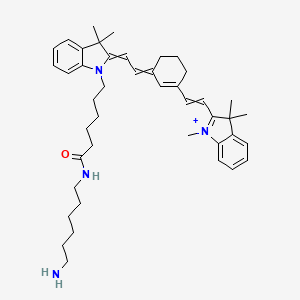
Cyanine7 amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanine7 amine is a near-infrared dye with a free amine group . It belongs to the cyanine dye family, which is a synthetic dye family belonging to the polymethine group . This dye is especially suitable for live organism imaging and demanding low-background applications .
Synthesis Analysis
The synthesis of amines, including Cyanine7 amine, involves various methods such as reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .
Molecular Structure Analysis
Cyanine7 amine has a molecular formula of C43H60Cl2N4O . It is a part of the cyanine dye family, which is a conjugated system between two nitrogen atoms .
Chemical Reactions Analysis
Amines, including Cyanine7 amine, can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . Amines also react with carbonyl compounds to form imines .
Physical And Chemical Properties Analysis
Cyanine7 amine is a green powder . It is soluble in water (72 mM = 51 g/L), well soluble in DMSO, DMF, alcohols . It has an excitation/absorption maximum at 750 nm and an emission maximum at 773 nm .
Wissenschaftliche Forschungsanwendungen
Gold Extraction : Primary amines like Cyanine7 amine have been studied for their potential in extracting gold(I) from cyanide solutions. This process involves considering variables such as temperature, amine concentration, and the initial metal concentrations (Caravaca, Alguacil, & Sastre, 1996).
Nanoparticle Synthesis : Amines are extensively used in the synthesis of metal nanoparticles, especially gold. They act as reductants and capping agents, influencing the size and stability of nanoparticles (Subramaniam, Tom, & Pradeep, 2005).
Photorelease of Biological Compounds : Cyanines are emerging as agents for photoreleasing biological compounds. They are capable of utilizing near-infrared light and have shown potential in the self-sensitization to produce singlet oxygen for the release of aryl amines (Mathew & Greer, 2019).
Fluorescence Imaging : Cyanine dyes like Cyanine7 amine are used in fluorescence imaging studies. They can change fluorescence properties upon reaction with specific substances like nitric oxide or zinc ion, making them useful for studying various biological mechanisms (Kojima et al., 2007).
Chemical Reactions in Organic Synthesis : Cyanine dyes have been involved in various organic reactions. For instance, they are used in the cyanation of tertiary amines with sodium cyanide, producing alpha-aminonitriles, which are important synthetic intermediates (Murahashi, Komiya, Terai, & Nakae, 2003).
Drug Delivery and Imaging : Cyanine dyes are promising for biomedical applications, especially in drug delivery and imaging. They have been studied for loading onto dendrimers, enhancing stability and specificity, which is crucial for cancer theranostic applications (Liu & Wang, 2018).
Safety And Hazards
Zukünftige Richtungen
Cyanine dyes, including Cyanine7 amine, have widespread applications in the fields of medicine, genetics, and environment . They are used in fluorescent labeling of biological macromolecules, disease diagnosis, immunoassay, and DNA detection . The future development trend of cyanine dye bioprobes could involve the construction of a new type of multifunctional fluorescent probe and promoting its clinical application .
Eigenschaften
IUPAC Name |
N-(6-aminohexyl)-6-[3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H58N4O/c1-42(2)35-20-10-12-22-37(35)46(5)39(42)27-25-33-18-17-19-34(32-33)26-28-40-43(3,4)36-21-11-13-23-38(36)47(40)31-16-8-9-24-41(48)45-30-15-7-6-14-29-44/h10-13,20-23,25-28,32H,6-9,14-19,24,29-31,44H2,1-5H3/p+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOKAUKNGUVUFA-UHFFFAOYSA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)NCCCCCCN)(C)C)CCC3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H59N4O+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyanine7 amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

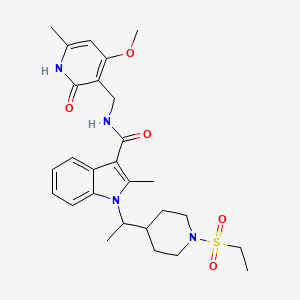
![N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-(oxan-4-yl)ethyl]indole-3-carboxamide](/img/structure/B606796.png)
![6-Ethyl-7-oxo-5-o-tolyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B606797.png)
![6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B606798.png)
![(4r)-4-Methyl-6-[1-Methyl-3-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Indazol-5-Yl]-1,3,4,5-Tetrahydro-2h-1,5-Benzodiazepin-2-One](/img/structure/B606800.png)

![2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone](/img/structure/B606803.png)
![2,2'-[1,4-Naphthalenediylbis[(4-methoxyphenylsulfonyl)imino]]bisacetic acid](/img/structure/B606804.png)
![[2,4-Bis(Oxidanyl)-5-Propan-2-Yl-Phenyl]-(2-Ethoxy-7,8-Dihydro-5~{h}-Pyrido[4,3-D]pyrimidin-6-Yl)methanone](/img/structure/B606805.png)
